molecular formula C12H8IN5O2S B1312870 8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine CAS No. 873436-89-6

8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine

Cat. No. B1312870
M. Wt: 413.2 g/mol
InChI Key: BFOWGJNWQLLISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine” is a synthetic chemical compound . It has been designated as an orphan drug for the treatment of malignant glioma .

properties

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN5O2S/c13-5-1-6-7(20-4-19-6)2-8(5)21-12-17-9-10(14)15-3-16-11(9)18-12/h1-3H,4H2,(H3,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOWGJNWQLLISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC(=C(C=C2O1)I)SC3=NC4=NC=NC(=C4N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207959
Record name 8-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine

CAS RN

873436-89-6
Record name 8-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873436-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[(6-Iodo-1,3-benzodioxol-5-yl)thio]-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine
Reactant of Route 2
8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine
Reactant of Route 3
Reactant of Route 3
8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine
Reactant of Route 4
Reactant of Route 4
8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine
Reactant of Route 5
8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine
Reactant of Route 6
8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine

Citations

For This Compound
5
Citations
KG Bryant, YC Chae, RL Martinez, JC Gordon… - Oncotarget, 2017 - ncbi.nlm.nih.gov
Reprogramming of mitochondrial functions sustains tumor growth and may provide therapeutic opportunities. Here, we targeted the protein folding environment in mitochondria by …
Number of citations: 25 www.ncbi.nlm.nih.gov
T Taldone, PD Patel, M Patel, HJ Patel… - Journal of medicinal …, 2013 - ACS Publications
We here describe the first reported comprehensive analysis of Hsp90 paralogue affinity and selectivity in the clinical Hsp90 inhibitor chemotypes. This has been possible through the …
Number of citations: 74 pubs.acs.org
AA Cuesta - 2019 - escholarship.org
Covalent inhibitors have numerous applications as drugs, as tools for drug discovery, and as probes for chemical biology. This class of compounds depends on the availability of a …
Number of citations: 2 escholarship.org
T Haystead, M Zalutsky… - 2016 - apps.dtic.mil
Hsp90 is a recognized oncogenic signal node whose up regulationactivation is associated with multiple forms of human cancer including 70 percent of all breast cancers. There are 17 …
Number of citations: 2 apps.dtic.mil
IPC Class, A USPC - 2014 - patentsencyclopedia.com
The disclosure provides evidence that the abundance of this particular" oncogenic HSP90" species, which is not dictated by HSP90 expression alone, predicts for sensitivity to HSP90 …
Number of citations: 0 www.patentsencyclopedia.com

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